
Tubulysin IM-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubulysin IM-3 is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds have garnered significant interest due to their potent antiproliferative activity against human cancer cells, including those resistant to multiple drugs . This compound is particularly noted for its ability to bind to tubulin, making it a valuable tool in cancer research and treatment .
Métodos De Preparación
The synthesis of tubulysins, including Tubulysin IM-3, is complex due to their intricate structure. The total synthesis involves multiple steps, including the incorporation of labile N,O-diacyl N,O-acetal and regioselective hydrolysis of the C-terminal methyl ester in the tripeptide . Industrial production methods often rely on metabolic engineering of producing organisms, such as myxobacteria, to enhance yield .
Análisis De Reacciones Químicas
Tubulysin IM-3 undergoes various chemical reactions, including:
Oxidation: Tubulysins can be oxidized under specific conditions, although detailed oxidation pathways for this compound are not extensively documented.
Reduction: Reduction reactions can modify the functional groups within the tubulysin structure.
Substitution: Substitution reactions, particularly involving the tubuvaline residue, are common in the synthesis of tubulysin analogs.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate regioselective reactions. The major products formed depend on the specific reaction conditions and the functional groups involved.
Aplicaciones Científicas De Investigación
Tubulysin IM-3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis and structure-activity relationships.
Biology: Investigated for its role in inhibiting tubulin polymerization, which is crucial for cell division.
Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Mecanismo De Acción
Tubulysin IM-3 exerts its effects by binding to tubulin, a cytoskeletal protein, and inhibiting its polymerization. This disruption of tubulin dynamics leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the vinca binding site on tubulin, which is also targeted by other antimitotic agents .
Comparación Con Compuestos Similares
Tubulysin IM-3 is unique among tubulysins due to its specific structure and binding affinity. Similar compounds include:
Tubulysin A, B, D, and E: These compounds share similar antimitotic properties but differ in their specific functional groups and potency.
Maytansinoids and Auristatins: These are other classes of tubulin-binding agents used in ADCs, but tubulysins like this compound retain their potency in multidrug-resistant cell lines.
Actividad Biológica
Tubulysin IM-3 is a member of the tubulysin family, which consists of potent cytotoxic peptides derived from myxobacteria. These compounds have garnered attention for their ability to inhibit tubulin polymerization, making them significant in cancer therapeutics. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and its potential as an antibody-drug conjugate (ADC).
Overview of this compound
Tubulysins are structurally related tetrapeptides that exhibit high potency against various cancer cell lines by binding to the vinca binding site of tubulin. This compound, like its analogs, demonstrates remarkable antiproliferative activity and has been studied for its potential in treating multiple types of cancers.
Structure-Activity Relationship (SAR)
The biological activity of tubulysins is heavily influenced by their structural components. Research has shown that modifications to specific residues can enhance or diminish their cytotoxic effects. For example, studies indicated that replacing the Mep residue at the N-terminus with acyclic amino acids can maintain or enhance antiproliferative activity . The following table summarizes key findings on the inhibition potency of various tubulysins:
Compound | Inhibition of Proliferation (IC50, μM) | Tubulin Inhibition (IC50, μM) |
---|---|---|
Tubulysin U | 0.00065 | 0.0004 |
Tubulysin V | 0.12 | 0.24 |
Epi-Tubulysin V | 5.1 | 8.1 |
FT-040 | >50 | ND |
FT-039 | 0.3 | 0.17 |
FT-038 | 14.2 | 12.2 |
ND: Not Determined
These data suggest that structural modifications can lead to varying degrees of biological activity, emphasizing the importance of SAR studies in drug development.
Tubulysins exert their cytotoxic effects by binding to tubulin and preventing its polymerization into microtubules, which is essential for mitosis. This action leads to cell cycle arrest and ultimately induces apoptosis in cancer cells . The unique mechanism makes them attractive candidates for ADCs, where they can be delivered selectively to tumor cells.
Case Studies and Clinical Applications
- Antibody-Drug Conjugates (ADCs) : this compound has been explored as a payload in ADCs due to its high potency and specificity for cancer cells. A study demonstrated that a tubulysin ADC retained significant in vitro activity while addressing metabolic stability concerns by modifying the linker used for conjugation .
- Preclinical Studies : Research on folate-tubulysin conjugates has shown promising results against folate receptor-positive tumors, highlighting the potential for targeted therapy in drug-resistant cancer models .
Toxicity and Safety Considerations
Despite their efficacy, tubulysins are associated with severe toxicity at therapeutic doses, limiting their use as standalone agents . However, incorporating them into ADCs may mitigate these risks by allowing for localized delivery to tumor sites while sparing normal tissues.
Propiedades
Fórmula molecular |
C14H21NO2 |
---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
ethyl (2S,4R)-4-amino-2-methyl-5-phenylpentanoate |
InChI |
InChI=1S/C14H21NO2/c1-3-17-14(16)11(2)9-13(15)10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10,15H2,1-2H3/t11-,13+/m0/s1 |
Clave InChI |
MJUNNRXPZIXIBO-WCQYABFASA-N |
SMILES isomérico |
CCOC(=O)[C@@H](C)C[C@H](CC1=CC=CC=C1)N |
SMILES canónico |
CCOC(=O)C(C)CC(CC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.